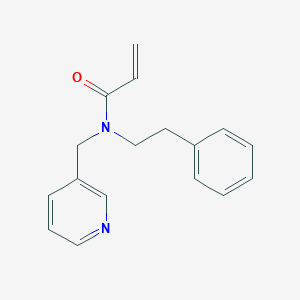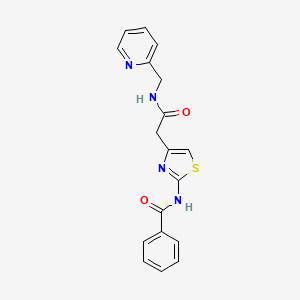
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide, also known as PEP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. PEP is a derivative of the natural compound, capsaicin, found in chili peppers. The compound has shown promising results in various studies for its anti-inflammatory and analgesic properties.
作用機序
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide exerts its effects by activating the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a receptor that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 leads to the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain and inflammation. This compound binds to TRPV1 and activates the channel, leading to the release of neurotransmitters and subsequent pain and inflammation relief.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. The compound has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been shown to reduce the activation of immune cells, such as macrophages and T cells, which are involved in inflammation. In addition, this compound has been found to reduce pain sensitivity in animal models of neuropathic pain and arthritis.
実験室実験の利点と制限
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. This compound has also been shown to have low toxicity in animal models, making it a potentially safe therapeutic option. However, there are some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide research. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of this compound's potential use in treating other conditions, such as inflammatory bowel disease, asthma, and allergies. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, which could lead to the development of new therapies for pain and inflammation.
合成法
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide can be synthesized through a multi-step process, starting with the reaction of 3-picolylamine with 2-bromoethylbenzene, followed by the reaction of the resulting product with prop-2-enoyl chloride. The final product is purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies for its anti-inflammatory and analgesic properties. This compound has been investigated for its ability to reduce pain and inflammation associated with various conditions such as arthritis, neuropathic pain, and cancer. The compound has also been studied for its potential use in treating inflammatory bowel disease, asthma, and allergies.
特性
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-17(20)19(14-16-9-6-11-18-13-16)12-10-15-7-4-3-5-8-15/h2-9,11,13H,1,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQEUONYPHRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2946542.png)

![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)
![N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2946548.png)

![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)
![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2946554.png)
![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)
![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)

